molecular formula C11H17NO3 B2416379 tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate CAS No. 1250996-94-1

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Cat. No.: B2416379
CAS No.: 1250996-94-1
M. Wt: 211.261
InChI Key: KTJGIZVGQFSDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of “tert-Butyl 3-oxa-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of “tert-Butyl 3-oxa-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a stereoselective manner .

Biochemical Pathways

The specific biochemical pathways affected by “tert-Butyl 3-oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biological pathways due to their wide array of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 3-oxa-8-azabicyclo[32Its molecular weight is 22327 , which is within the range generally favorable for good bioavailability.

Result of Action

The specific molecular and cellular effects of “tert-Butyl 3-oxa-8-azabicyclo[32Compounds with a similar 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl 3-oxa-8-azabicyclo[32It’s known that the compound should be stored at room temperature , suggesting that extreme temperatures might affect its stability.

Biochemical Analysis

Biochemical Properties

It is known that the 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that Tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate may also interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Given its structural similarity to tropane alkaloids , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Chemical Reactions Analysis

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific 3-oxa substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJGIZVGQFSDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2COCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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